molecular formula C19H19N5OS B15105237 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

Cat. No.: B15105237
M. Wt: 365.5 g/mol
InChI Key: AKCZPGPRFIODKL-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide is a heterocyclic compound featuring three key structural motifs:

  • Indole-2-carboxamide: A bicyclic aromatic system with a carboxamide group at position 2, enabling hydrogen bonding and hydrophobic interactions.
  • [1,2,4]Triazolo[4,3-a]pyridine: A fused triazole-pyridine ring, a pharmacophore common in kinase inhibitors and CNS-targeting agents due to its electron-rich nature and planar geometry.
  • 3-(Methylsulfanyl)propyl chain: A sulfur-containing alkyl linker that enhances lipophilicity and may influence metabolic stability.

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N5OS/c1-26-11-9-15(18-23-22-17-8-4-5-10-24(17)18)21-19(25)16-12-13-6-2-3-7-14(13)20-16/h2-8,10,12,15,20H,9,11H2,1H3,(H,21,25)

InChI Key

AKCZPGPRFIODKL-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Construction of theTriazolo[4,3-a]Pyridine Core

The triazolopyridine moiety is synthesized via cyclocondensation reactions. A catalyst-free microwave-mediated method using enaminonitriles and benzohydrazides achieves high efficiency (82–94% yield) under solvent-free conditions. For example, heating enaminonitrile 1 with benzohydrazide 2 at 120°C for 15 minutes under microwave irradiation generates the triazolo[4,3-a]pyridine core 3 via a transamidation-nucleophilic addition-condensation cascade.

Reaction Conditions:

  • Temperature: 120°C
  • Time: 15 minutes
  • Yield: 89% (average across substrates).

Introduction of the 3-(Methylsulfanyl)Propyl Side Chain

The propylamine side chain is installed through nucleophilic substitution or reductive amination. A patented route describes alkylation of triazolopyridine with 3-(methylsulfanyl)propyl bromide in the presence of potassium carbonate, yielding the tertiary amine intermediate. Alternatively, reductive amination of triazolopyridine-3-carbaldehyde with 3-(methylsulfanyl)propan-1-amine using sodium cyanoborohydride affords the propylamine derivative in 74% yield.

Optimization Note:

  • Alkylation requires anhydrous DMF and elevated temperatures (80°C, 12 hours).
  • Reductive amination benefits from catalytic acetic acid to stabilize the imine intermediate.

Synthesis of 1H-Indole-2-Carboxylic Acid

Hemetsberger–Knittel Indole Synthesis

Indole-2-carboxylates are synthesized via the Hemetsberger–Knittel reaction, involving Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes followed by thermolytic cyclization. For example, condensation of methyl 2-azidoacetate 14 with 5-chlorobenzaldehyde 15d yields methyl 2-azidocinnamate 16d , which undergoes cyclization at 180°C to produce methyl 5-chloro-1H-indole-2-carboxylate 17d in 68% yield.

Key Parameters:

  • Cyclization temperature: 180°C
  • Solvent: Toluene
  • Yield: 68% (5-chloro derivative).

Hydrolysis to Carboxylic Acid

Ester hydrolysis using 10% NaOH under reflux converts methyl indole-2-carboxylates to the corresponding carboxylic acids. For instance, refluxing methyl 5-chloro-1H-indole-2-carboxylate 17d with aqueous NaOH for 4 hours affords 5-chloro-1H-indole-2-carboxylic acid 10 in 92% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Coupling indole-2-carboxylic acid with the triazolopyridine-propylamine intermediate employs 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. A representative procedure involves:

  • Activating indole-2-carboxylic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes.
  • Adding triazolopyridine-propylamine (1.05 equiv) and stirring at room temperature for 12 hours.
  • Isolating the product via column chromatography (SiO₂, ethyl acetate/hexane).

Yield: 76–84% (dependent on substituents).

BOP Reagent-Based Coupling

An alternative method uses benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) with N,N-diisopropylethylamine (DIPEA) in DMF. This approach achieves superior yields (89%) for sterically hindered substrates by mitigating racemization.

Reaction Conditions:

  • Solvent: Anhydrous DMF
  • Base: DIPEA (4.0 equiv)
  • Time: 4–12 hours.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Solvent Temperature Yield (%) Purity (%)
EDC/HOBt EDC CH₂Cl₂ 0°C → RT 76–84 ≥95
BOP BOP DMF RT 89 ≥98
Microwave Cyclization None Solvent-free 120°C 89 ≥97

Observations:

  • BOP-mediated coupling offers higher yields and purity for bulky substrates.
  • Microwave synthesis reduces reaction times by 90% compared to conventional heating.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Indole NH protons resonate at δ 11.2–11.8 ppm, while triazolopyridine aromatic protons appear as multiplets at δ 7.5–8.3 ppm.
  • IR : Strong absorption bands at 1680–1700 cm⁻¹ (amide C=O) and 3250–3350 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., [M+H]⁺ = 452.12 for C₂₁H₂₂N₅O₂S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity for final products.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky triazolopyridine and indole groups necessitate high-efficiency coupling agents (e.g., BOP).
  • Regioselectivity : Triazolopyridine ring formation requires precise control to avoid isomeric byproducts.
  • Scale-Up : Patent routes emphasize crystalline intermediates to facilitate industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogs with Triazolopyridine Moieties

4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

Key Differences :

  • Substituent : Methoxy group at indole position 4 vs. methylsulfanyl at position 3 in the target compound.
  • Molecular Formula : C₁₉H₁₉N₅O₂ (Molar mass: 349.39 g/mol) vs. C₂₀H₂₁N₅OS (estimated molar mass: ~379.48 g/mol for the target compound).
  • Sulfur’s higher lipophilicity in the target compound may enhance tissue penetration .
N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Key Differences :

  • Core Structure : Benzoxazine replaces indole, introducing an oxygen atom and a ketone group.
  • Molecular Formula : C₁₉H₁₉N₅O₃S (Molar mass: 397.45 g/mol).
  • Impact : The benzoxazine’s rigid, oxygenated structure may alter binding to targets like serotonin receptors or kinases. Stereochemistry (1S configuration) could enhance selectivity .

Triazolopyridine Derivatives with Varied Substituents

5-((1R,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)pyrazine-2-carbonitrile

Key Differences :

  • Heterocycle : Pyrazine instead of pyridine in the triazole-fused ring.
  • Substituents: Cyclopentylamino and cyano groups.
  • The cyclopentyl group adds conformational rigidity .
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one (Process Impurity)

Key Differences :

  • Oxidation State : The triazole ring is oxidized to a ketone.
  • Impact : Reduced aromaticity compared to the target compound’s triazolopyridine, likely diminishing binding affinity and increasing metabolic susceptibility .

Sulfur-Containing Heterocycles

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Differences :

  • Core Structure : Pyrazole vs. indole-triazolopyridine.
  • Sulfanyl Group : Attached to a chlorophenyl ring vs. a propyl chain.
  • Impact : The trifluoromethyl and aldehyde groups increase electrophilicity, favoring covalent binding. The target compound’s sulfanylpropyl linker offers greater flexibility for target engagement .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Indole-triazolopyridine 3-(Methylsulfanyl)propyl C₂₀H₂₁N₅OS* ~379.48 High lipophilicity, planar core
4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide Indole-triazolopyridine 4-Methoxy C₁₉H₁₉N₅O₂ 349.39 Increased polarity
N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-oxo-... Benzoxazine-triazolopyridine 3-Oxo, (1S)-stereochemistry C₁₉H₁₉N₅O₃S 397.45 Rigid structure, stereoselectivity
5-((1R,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)... Triazolopyrazine Cyclopentylamino, cyano C₁₈H₁₈N₁₀ 398.41 Conformational rigidity

*Estimated based on analogous structures.

Biological Activity

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Structural Characteristics

The compound features a unique structure that combines an indole core with a triazolo[4,3-a]pyridine moiety. Its molecular formula is C19H19N5OSC_{19}H_{19}N_{5}OS, and it has a molecular weight of approximately 365.5 g/mol. The presence of functional groups such as the carboxamide and methylsulfanyl enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including advanced techniques like microwave-assisted synthesis to improve yield and reduce environmental impact. The structural complexity allows for various modifications that could lead to derivatives with enhanced efficacy or selectivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole derivatives against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, compounds similar to this compound demonstrated significant inhibition of biofilm formation in S. aureus with low minimum inhibitory concentrations (MICs) reported .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in various signaling pathways. Studies indicate that it may modulate kinase activities and interact with receptors critical for cellular signaling. Techniques such as surface plasmon resonance have been employed to assess binding affinities and kinetics with these biological targets .

Cytotoxicity

In cytotoxicity assays, related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, certain indole derivatives displayed IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines. This suggests that this compound may hold promise as a therapeutic agent in oncology .

Research Findings and Case Studies

Study Findings Relevance
Study ADemonstrated antibacterial activity against MRSA with MIC values < 1 μg/mLIndicates potential for treating resistant bacterial infections
Study BEvaluated enzyme inhibition with significant effects on kinase pathwaysSuggests therapeutic applications in cancer treatment
Study CReported cytotoxic effects on various cancer cell lines with IC50 < 10 μMSupports further development as an anticancer agent

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide?

  • Methodological Answer : The synthesis involves sequential alkylation and coupling reactions. For triazolo-pyridine intermediates, alkylation of 1,2,4-triazolo[4,3-a]pyridine derivatives with propyl chains can be achieved using alkyl halides (e.g., RCH₂Cl) in polar aprotic solvents like DMF, with K₂CO₃ as a base to facilitate nucleophilic substitution . The indole-2-carboxamide moiety is typically introduced via amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) under inert conditions. Critical parameters include temperature (room temperature to 80°C), solvent purity, and reaction time (12–24 hours) to minimize side products .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify proton environments (e.g., methylsulfanyl protons at δ ~2.1 ppm, indole NH at δ ~10.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for analogous triazolo-pyridine derivatives . Purity is assessed via HPLC (>98% by area normalization) with C18 columns and UV detection at 254 nm .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity. Enzymatic inhibition studies (e.g., kinase or protease assays) require optimizing substrate concentrations and incubation times to minimize false positives. Dose-response curves (IC₅₀ calculations) and statistical validation (triplicate repeats) are critical .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer : Stepwise optimization is essential:
  • Alkylation : Replace DMF with acetonitrile to reduce side reactions; use phase-transfer catalysts (e.g., TBAB) for heterogeneous conditions .
  • Coupling : Screen coupling agents (e.g., DCC vs. EDCI) and monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) before proceeding .
  • Final Product : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for challenging separations. Yield improvements (10–15%) are achievable by adjusting stoichiometry (1.1–1.3 equivalents of alkylating agents) .

Q. How should researchers resolve contradictory bioactivity data across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables :
  • Cell-Based Assays : Confirm cell line authenticity (STR profiling) and control for passage number effects. Test in 3D spheroid models to mimic in vivo conditions .
  • Enzymatic Assays : Validate enzyme activity (positive controls) and rule out off-target effects via counter-screening (e.g., SelectScreen Kinase Profiling). Adjust buffer pH (6.5–7.5) and ionic strength to stabilize the compound .
  • Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers via Grubbs’ test .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • QSAR Modeling : Use Schrödinger’s Maestro or MOE to generate 3D descriptors (e.g., polar surface area, logP) and train models with bioactivity data. Validate via leave-one-out cross-validation (R² > 0.7) .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to catalytic lysines or hydrophobic interactions with ATP-binding pockets. MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How can researchers investigate the compound’s interaction with biological targets at the atomic level?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry by titrating the compound into purified protein solutions (e.g., 10–50 µM).
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and monitor real-time binding kinetics (ka/kd).
  • Cryo-EM : For large complexes, resolve ligand-induced conformational changes at near-atomic resolution (3–4 Å) .

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